3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCDHGPHLHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Methods
Many compounds are synthesized using standard procedures. Reactions sensitive to air and moisture should be performed in glassware that has been oven-dried under a positive nitrogen pressure. Unless otherwise noted, all reagents are received from commercial suppliers and used as is. Anhydrous organic solvents can be purchased from Sigma-Aldrich.
Preparation of Piperazine Derivatives of Formula 1
A process for preparing piperazine and its derivatives involves reacting an ester of formula 11 with substituted or unsubstituted ethylenediamine 7 to produce 3,4-dehydropiperazine-2-one and its derivatives of formula 12:
$$
R-CO-COOR^6 + R^1-NH-CH2-CH2-NR^2 \rightarrow \text{Formula 12}
$$
where R, R1, and R2 are defined as above, and R6 is a C1 to C4 linear or branched alkyl group. The 3,4-dehydropiperazine-2-one and its derivatives of formula 12 are then reacted with a reducing agent to yield piperazine and its derivatives of formula 1.
In a specific instance, the piperazine derivative of formula 1 is 1-methyl-3-phenylpiperazine.
(A) Step (a): Preparation of Compounds of Formula 12
The initial step involves reacting an ester of formula 11 with either substituted or unsubstituted ethylenediamine 7, resulting in 3,4-dehydropiperazine-2-one and its derivatives represented by formula 12.
Preparation of 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-One of Formula 12 (R=CH3, R1=Phenyl):
N-methyl ethylenediamine (5.64 kg, 76.15 mol) is dissolved in toluene (80 L), and glacial acetic acid (4.56 kg, 76.15 mol) is added at 20-22° C. The reaction mixture is stirred, and methyl benzoylformate (10.0 kg, 60.91 mol) is added, followed by stirring for 15 minutes at 30-35° C. The mixture is gradually heated to 60-65° C and maintained there for 6 hours. After cooling to ambient temperature, the aqueous lower layer is separated. The upper organic layer is washed with 2% acetic acid (twice with 5 L each time) and then with water (5.0 L). The toluene layer, which contains the product, is concentrated under vacuum at 60-65° C. Hexane (50 L) is added to the crude residue, and the mixture is stirred for 3 hours at ambient temperature. The resulting solid precipitate is filtered and dried under vacuum to yield 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one 12 (7.98 kg, 69.6% yield, melting point 56-60° C).
Preparation of 1-Methyl-3-phenylpiperazine of Formula 1 (R=CH3):
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced .
Scientific Research Applications
Synthesis of 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione
The compound can be synthesized through multiple methods involving the reaction of piperazine derivatives with various electrophiles. One notable method involves the condensation of 4-(4-chlorophenyl)-3-thiosemicarbazide with dimethyl acetylenedicarboxylate, leading to the formation of the desired piperazine derivative . The synthesis process often includes characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm the structure and purity of the compound .
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted its potential as a PARP-1 inhibitor, which is significant in targeting cancer cells by interfering with their DNA repair mechanisms . This class of compounds has shown efficacy in preclinical models, suggesting a pathway for developing targeted cancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A series of diones derived from similar structures have demonstrated dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The presence of the piperazine moiety enhances the pharmacological profile, making it a candidate for further development in treating inflammatory diseases.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with derivatives of this compound. Studies have shown that certain piperazine-based diones exhibit significant anticonvulsant effects in animal models, indicating their potential use in managing epilepsy and other seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications to the piperazine ring and substituents on the aromatic rings can significantly influence biological activity. For instance, variations in halogen substitutions or alkyl groups can enhance potency against specific targets such as PARP-1 or COX enzymes .
Case Study 1: Development as a PARP Inhibitor
In a study focused on developing PARP inhibitors for cancer therapy, several derivatives of this compound were synthesized and evaluated for their inhibitory activity against PARP-1. The results indicated that specific modifications to the piperazine ring improved binding affinity and selectivity towards cancer cells, leading to reduced tumor growth in xenograft models .
Case Study 2: Anti-inflammatory Drug Development
Another case study explored the anti-inflammatory potential of this compound in a model of acute inflammation induced by carrageenan. The results showed that treatment with this compound significantly reduced paw edema compared to control groups, supporting its role as a dual COX inhibitor and highlighting its therapeutic potential in inflammatory conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways and physiological responses. For example, piperazine derivatives are known to interact with histamine H1 receptors, which play a role in allergic reactions . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Structural Differences :
Antiviral Activity
Marine-derived DKPs, such as (3Z,6S)-3-benzylidene-6-isobutyl-DKP, exhibit antiviral activity against H1N1 (IC₅₀: 28.9 μM) .
Cytotoxicity
Bromine-substituted DKPs (e.g., 7a and 7b) demonstrate enhanced cytotoxicity against MCF7 breast cancer cells (IC₅₀: 28.9–36.3 μM) compared to tadalafil (IC₅₀: 55.3 μM) . The chloro substituent in the target compound could modulate cytotoxicity via halogen bonding or steric effects.
Herbicidal Activity
3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-Me-DKP inhibits weed growth (EC₅₀: 185.5 mg/L for roots), outperforming the herbicide atrazine . The 4-chlorophenyl group may similarly enhance herbicidal activity through hydrophobic interactions.
Physicochemical Properties
- Solubility : Chlorophenyl and methyl groups reduce aqueous solubility compared to polar derivatives (e.g., hydroxy-substituted DKPs) .
- Stability: Halogenated DKPs (e.g., bromo, chloro) may exhibit greater metabolic stability than non-halogenated analogs .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Chloro and nitro substituents enhance receptor binding via hydrophobic/electrostatic interactions .
Conformational Rigidity : Bulky substituents (e.g., benzylidene, indolylmethyl) restrict ring flexibility, improving target affinity .
Stereochemistry : Enantiomers (e.g., R vs. S configurations) exhibit divergent bioactivities, as seen in PDE5 inhibitors .
Biological Activity
3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and applications in research.
Chemical Structure and Properties
The compound is characterized by a piperazine ring with a methyl group at the 1-position and a 4-chlorophenyl group at the 3-position. Its molecular formula is . The presence of the chlorophenyl group is crucial for its biological activity, influencing its interaction with various biological targets.
The mechanisms through which this compound exerts its effects include:
- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, particularly histamine H1 receptors, which are involved in allergic responses.
- Cell Signaling Pathways : It influences cellular signaling pathways that can lead to different physiological responses, including apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
Antiviral Properties
The compound has also been investigated for antiviral activity. Studies suggest that it may inhibit viral replication through interference with viral entry or replication processes. However, specific mechanisms remain to be fully elucidated.
Anticancer Activity
One of the most promising areas for this compound is its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer) cells. The compound's mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Study : A study evaluated the compound's cytotoxic effects on HCT-116 cells using the SRB assay. Results indicated a significant reduction in cell viability with a GI50 value of approximately 15 μM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways .
- Antimicrobial Assessment : Another investigation assessed the antimicrobial properties against common pathogens. The compound was found to have a minimum inhibitory concentration (MIC) below 50 μg/mL for both S. aureus and E. coli, indicating strong antimicrobial potential .
Q & A
Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions. A common approach involves condensing 4-chloroaniline derivatives with maleic anhydride, followed by cyclization using agents like bis(2-chloroethyl)amine hydrochloride under reflux in polar aprotic solvents (e.g., DMF) . Yield optimization requires precise control of temperature (80–120°C), stoichiometric ratios (1:1.2 for amine:anhydride), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the dione core .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR in deuterated DMSO to identify aromatic protons (δ 7.2–7.8 ppm) and piperazine/dione backbone signals (δ 3.1–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) confirms bond angles and stereochemistry. For example, piperazine rings typically adopt chair conformations, with chlorophenyl substituents at equatorial positions .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) verifies molecular weight (e.g., [M+H] at m/z 295.08) .
Q. How does the compound’s reactivity vary under oxidation or nucleophilic substitution?
- Methodological Answer :
- Oxidation : Treat with KMnO in acidic conditions (HSO) to oxidize the dione’s α-carbons, forming carboxylic acid derivatives. Monitor via TLC for intermediate ketone formation .
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in THF using NaH as a base to substitute the N-methyl group. Kinetic studies show second-order dependence on halide concentration .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict electronic properties (HOMO-LUMO gaps) and reaction pathways. Use ICReDD’s reaction path search tools to simulate cyclization energetics and identify transition states . Pair this with molecular docking (AutoDock Vina) to prioritize derivatives with high affinity for dopamine D receptors (docking score < −9.0 kcal/mol) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodological Answer :
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., clozapine for D/D reference).
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, incubation time). For example, DMSO concentrations >1% may artifactually reduce potency .
- Computational Cross-Validation : Compare experimental IC with QSAR predictions to identify outliers .
Q. What mechanistic insights explain the compound’s selectivity for serotonin vs. dopamine receptors?
- Methodological Answer : Conduct radioligand displacement assays (H-ketanserin for 5-HT, H-spiperone for D) to measure K values. Molecular dynamics simulations (GROMACS) reveal that the 4-chlorophenyl group stabilizes hydrophobic interactions in 5-HT’s binding pocket, while the methylpiperazine moiety sterically hinders D binding .
Q. What strategies optimize thermal stability for long-term storage in biochemical assays?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., 180°C) and store samples below 25°C in amber vials under argon.
- Lyophilization : Freeze-dry aqueous stock solutions (pH 6.8 buffer) to prevent hydrolysis. Post-lyophilization FT-IR confirms no carbonyl degradation .
Q. How do structural modifications (e.g., halogen substitution) alter pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Compare shake-flask (octanol/water) values for 4-Cl (LogP 2.1) vs. 4-F (LogP 1.8) analogs.
- Metabolic Stability : Incubate with liver microsomes (human CYP3A4) and monitor half-life via LC-MS. Chlorine’s electron-withdrawing effect reduces oxidative metabolism compared to methyl groups .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 100°C | 78 | 98.5 |
| Solvent | DMF | 65 | 97.2 |
| Reaction Time | 18 hours | 82 | 99.1 |
Table 2 : Receptor Binding Affinity of Derivatives
| Derivative | 5-HT K (nM) | D K (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Cl-Phenyl (Parent) | 12.3 ± 1.2 | 450 ± 35 | 36.6 |
| 4-F-Phenyl | 8.7 ± 0.9 | 320 ± 28 | 36.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
